2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol
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Overview
Description
2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol is an organic compound characterized by the presence of nitro groups and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol typically involves the nitration of a precursor compound. One common method is the nitration of 2-methyl-1,3-propanediol with nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl ring can also participate in aromatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol: A related compound with similar structural features but lacking the nitro groups.
2-Nitro-2-phenyl-propane-1,3-diol: Another nitro-containing compound with a different substitution pattern on the phenyl ring.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
90870-52-3 |
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Molecular Formula |
C10H12N2O6 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
2-nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H12N2O6/c13-6-10(7-14,12(17)18)5-8-1-3-9(4-2-8)11(15)16/h1-4,13-14H,5-7H2 |
InChI Key |
YXRICJAHOTTYPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)(CO)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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